molecular formula C8H8N2 B023982 2-(2-aminophenyl)acetonitrile CAS No. 2973-50-4

2-(2-aminophenyl)acetonitrile

Cat. No.: B023982
CAS No.: 2973-50-4
M. Wt: 132.16 g/mol
InChI Key: LMDPYYUISNUGGT-UHFFFAOYSA-N
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Description

(2-Aminophenyl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is also known by other names such as 2-aminobenzyl cyanide and o-aminobenzyl cyanide. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It is a white to off-white crystalline powder and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 2-nitrophenylacetonitrile with hydrogen in the presence of a palladium on carbon catalyst. The reaction is carried out in acetic acid at ambient temperature and under a pressure of 30 psi for 2 hours .

Industrial Production Methods

Industrial production of (2-Aminophenyl)acetonitrile typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of (2-Aminophenyl)acetonitrile.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Aminophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)acetonitrile involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)acetonitrile
  • 2-(4-Aminophenyl)acetonitrile
  • 2-Aminobenzyl cyanide

Uniqueness

(2-Aminophenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPYYUISNUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183888
Record name (2-Aminophenyl)acetonitrile
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-50-4
Record name 2-Aminobenzeneacetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-Aminophenyl)acetonitrile
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Record name (2-aminophenyl)acetonitrile
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Record name (2-AMINOPHENYL)ACETONITRILE
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Synthesis routes and methods I

Procedure details

100 g of 2-cyanomethyl-N-phenylphthalimide were introduced, a little at a time, into 100 g of monoethanolamine at 80° C. After 10 minutes, the mixture was cooled to 20° C., and 400 g of ice water were added dropwise. The precipitated product was filtered off under suction and washed neutral with ice water.
Name
2-cyanomethyl-N-phenylphthalimide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Example 1229b [3-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-acetonitrile was prepared from (3-Amino-phenyl)-acetonitrile and 2,4,5-Trichloro-pyrimidine in an analogous manner to Example 1223b. Title product was isolated as a beige solid (144 mg, 40%) after silica gel chromatography (ISCO 40 g 0-100% EtOAc in hexanes). 91% HPLC purity, MP=155-157, LCMS 279.11 (M+H), 1H-NMR (CDCl3, 400 MHz) δ 8.26 (s, 1H), 7.66 (d, J=8.6 Hz, 2H), 7.45 (dd, J=7.8 Hz, 1H), 7.28 (d, J=8.6 Hz, 1H), 7.17 (d, J=7.5 Hz, 1H), 3.82, s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods III

Procedure details

A suspension of (2-nitrophenyl)-acetonitrile (30 g, 185 mmol) and 10% palladium on carbon (2 g) in acetic acid (450 mL) was hydrogenated in a Parr apparatus under 30 psi pressure at ambient temperature for 2 hours. The mixture was filtered through a Celite® pad and the filtrate was concentrated in vacuo. The obtained residue was dissolved in ethyl acetate (250 mL). The resulting solution was washed with water (2×100 mL) and saturated sodium chloride (50 mL), and then dried over anhydrous sodium sulfate and concentrated in vacuo to yield product. The crude material was purified by column chromatography (100-200 mesh silica gel) using 8% ethyl acetate in petroleum ether as eluent to afford (2-aminophenyl)acetonitrile (13.5 g, 55%) as a solid, 1HNMR (CDCl3) δ ppm 7.3-7.1 (m, 2H), (m, 2H), 3.7 (br, 2H). 3.5 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminophenyl)acetonitrile
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2-(2-aminophenyl)acetonitrile
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2-(2-aminophenyl)acetonitrile
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2-(2-aminophenyl)acetonitrile
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2-(2-aminophenyl)acetonitrile
Reactant of Route 6
2-(2-aminophenyl)acetonitrile
Customer
Q & A

Q1: What are the typical applications of (2-Aminophenyl)acetonitrile in organic synthesis?

A1: (2-Aminophenyl)acetonitrile serves as a crucial starting material for synthesizing various heterocyclic compounds, particularly indole derivatives. For example, it reacts with N,N-dimethyl enaminones or chalcones in the presence of VCl3 catalyst to yield pyrido[2,3-b]indoles []. Similarly, it can be used to synthesize dihydrochromeno[2,3-b]indole derivatives when reacted with 2-(hydroxy(aryl)methyl)phenols using Fe(OTf)3 as a catalyst []. Furthermore, researchers have utilized (2-Aminophenyl)acetonitrile to prepare trifluoromethyl-α-Carbolines and ester group substituted α-Carbolines by reacting it with trifluoromethyl 1,3-diones or β,γ-unsaturated α-ketoesters, respectively, in the presence of iron salts [].

Q2: What are the advantages of using (2-Aminophenyl)acetonitrile in these synthetic reactions?

A2: (2-Aminophenyl)acetonitrile offers several advantages in these reactions. Firstly, it is a readily available starting material []. Secondly, it demonstrates good substrate scope and functional group tolerance, enabling the synthesis of diversely substituted heterocycles [, , ]. Thirdly, the reactions utilizing (2-Aminophenyl)acetonitrile generally proceed under mild conditions with good to excellent yields [, , ].

Q3: Can you provide an example of a reaction mechanism involving (2-Aminophenyl)acetonitrile?

A3: While the provided abstracts do not detail specific mechanisms, a plausible mechanism for the synthesis of pyrido[2,3-b]indoles [] likely involves the following steps: 1. Condensation of the enone with (2-Aminophenyl)acetonitrile. 2. VCl3-catalyzed intramolecular cyclization.3. Aromatization to yield the final pyrido[2,3-b]indole.

Q4: Does the N-protection state of (2-Aminophenyl)acetonitrile impact its reactivity?

A4: Yes, the N-protection state of (2-Aminophenyl)acetonitrile can influence its reactivity. Interestingly, the research highlighted the high yields achieved even with N-unprotected substrates, making this reaction system advantageous compared to other methods that may require protection strategies [].

Q5: Are there any alternative synthetic routes for the heterocycles typically prepared using (2-Aminophenyl)acetonitrile?

A5: Yes, alternative routes exist. For example, 2,4-Dimethylcarbolin can be prepared via a two-step process involving the formation of 2-aminoindole from (2-Aminophenyl)acetonitrile followed by reaction with acetylacetone []. Additionally, a metal-free approach to synthesize 2-aminoindole derivatives utilizes a Truce-Smiles rearrangement followed by spontaneous cycloaddition, starting from 2‐aminobenzyl cyanide [].

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